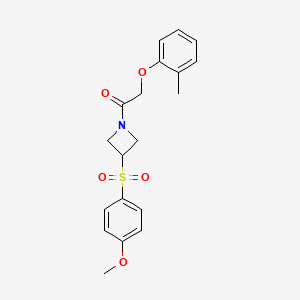

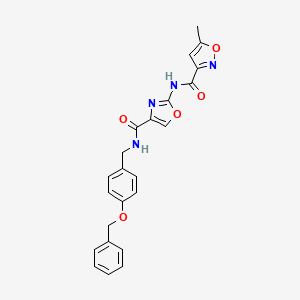

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a small molecule drug that is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first and second-generation EGFR TKIs. AZD-9291 selectively targets the T790M mutation, which is the most common mechanism of resistance to EGFR TKIs.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of substituted azetidinones has attracted significant interest due to their biological and pharmacological potencies. Compounds with sulfonamide rings and their derivatives, such as the one , serve as important heterocyclic motifs in several naturally occurring alkaloids. For instance, the synthesis of substituted azetidinones derived from a dimer of Apremilast emphasizes the importance of these structures in medicinal chemistry. These compounds were synthesized through various chemical reactions, demonstrating the chemical versatility and potential pharmacological relevance of azetidinone derivatives (Jagannadham et al., 2019).

Biological Activity and Antibacterial Applications

Compounds similar to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone have shown significant biological activities, including antibacterial properties. For example, the synthesis and antibacterial activity of 3-acylamino-3-methoxy-2-azetidinone-1-sulfonic acid derivatives highlight the potential of azetidinone compounds in developing new antimicrobial agents. These derivatives, synthesized from penicillins, exhibited enhanced antibacterial activity against β-lactamase-producing strains of Escherichia coli, showcasing the therapeutic potential of such compounds in combating resistant bacterial infections (Matsuo et al., 1983).

Chemical Modification for Enhanced Activity

The chemical modification of compounds within the azetidinone class has been explored to enhance their antimicrobial activities. One study focused on the chemical modification of sulfazecin, leading to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These modifications resulted in derivatives with potent antimicrobial activities against gram-negative bacteria, emphasizing the role of chemical structure in the biological efficacy of these compounds (Kishimoto et al., 1984).

properties

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-14-5-3-4-6-18(14)25-13-19(21)20-11-17(12-20)26(22,23)16-9-7-15(24-2)8-10-16/h3-10,17H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRPKUGTFKUNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2373548.png)

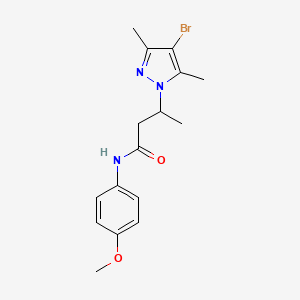

![N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2373550.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)

![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)

![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)

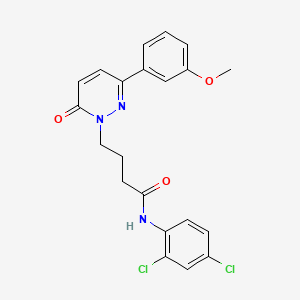

![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)

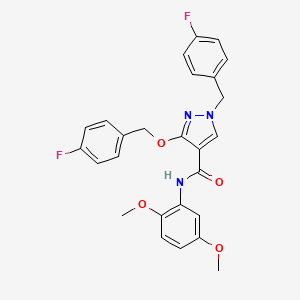

![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)